![molecular formula C13H21N3 B2667755 1-Isobutyl-4-(pyridin-2-yl)piperazine CAS No. 2182634-33-7](/img/structure/B2667755.png)
1-Isobutyl-4-(pyridin-2-yl)piperazine
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Description
1-Isobutyl-4-(pyridin-2-yl)piperazine is a chemical compound with the molecular formula C13H21N3. It is a derivative of pyridinylpiperazine, a class of compounds known to act as potent and selective α2-adrenergic receptor antagonists .
Molecular Structure Analysis
The molecular structure of 1-Isobutyl-4-(pyridin-2-yl)piperazine, as indicated by its IUPAC name, consists of a piperazine ring substituted at one nitrogen atom by an isobutyl group and at the other nitrogen atom by a pyridin-2-yl group .Scientific Research Applications
- α2-Adrenergic Receptor Antagonism : Some derivatives of 1-(2-pyridinyl)piperazine act as potent and selective α2-adrenergic receptor antagonists . These compounds may have implications in treating conditions related to adrenergic signaling, such as anxiety, depression, and hypertension.
- Researchers have explored the anti-tubercular activity of 1-(2-pyridinyl)piperazine derivatives. These compounds were tested for their inhibitory effects against Mycobacterium tuberculosis . Further studies may reveal their potential as novel anti-TB agents.
Neuropharmacology and Receptor Modulation
Anti-Tubercular Research
properties
IUPAC Name |
1-(2-methylpropyl)-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-12(2)11-15-7-9-16(10-8-15)13-5-3-4-6-14-13/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBOCSLJWYSCSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-4-(pyridin-2-yl)piperazine |
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